(3-Amino-4-methylphenyl)methanol
Overview
Description
“(3-Amino-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “3-Amino-4-methylbenzyl alcohol” and "benzenemethanol, 3-amino-4-methyl-" . The molecular weight of this compound is 137.18 g/mol .
Synthesis Analysis
While specific synthesis methods for “(3-Amino-4-methylphenyl)methanol” were not found in the search results, it’s worth noting that similar compounds have been synthesized in microreactor systems .Molecular Structure Analysis
The InChI string for “(3-Amino-4-methylphenyl)methanol” isInChI=1S/C8H11NO/c1-6-2-3-7 (5-10)4-8 (6)9/h2-4,10H,5,9H2,1H3
. The Canonical SMILES string is CC1=C (C=C (C=C1)CO)N
. These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“(3-Amino-4-methylphenyl)methanol” has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 137.084063974 g/mol . The topological polar surface area of the compound is 46.2 Ų .Scientific Research Applications
Methanol as a Solubilizing Agent in Biological Membranes
Methanol is a common solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. It significantly influences lipid dynamics in biological membranes, as shown in studies using small angle neutron scattering. Methanol affects 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics in lipid bilayers, highlighting its role in understanding the structure-function relationship in biomembrane studies (Nguyen et al., 2019).
Direct N-Monomethylation of Aromatic Primary Amines
Methanol is used as a methylating agent in the direct N-monomethylation of aromatic primary amines, including arylamines and arylsulfonamides. This reaction, carried out in the presence of a [Cp*IrCl2]2/NaOH system, is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, demonstrating methanol's utility in synthetic chemistry (Li et al., 2012).
Use in Catalytic Reactions and Synthesis of Pharmaceuticals
Methanol serves as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method is applicable to various amines and is used in synthesizing pharmaceutical agents through late-stage functionalization. It also enables the synthesis of key pharmaceutical intermediates and drug molecules like benzocaine and butamben (Sarki et al., 2021).
Synthesis of Multi-Substituted Arenes
Methanol is used in the synthesis of multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, via palladium-catalyzed C-H halogenation reactions. This method offers advantages in terms of reaction conditions, yields, selectivity, and chemical diversity compared to traditional approaches (Sun et al., 2014).
Biological Conversion of Methanol to Specialty Chemicals
Methanol is an attractive substrate for the biological production of chemicals and fuels. Engineering of methylotrophic Escherichia coli to convert methanol to metabolites like naringenin demonstrates the potential of methanol in biomanufacturing and bioengineering (Whitaker et al., 2017).
Methanol in Energy and Chemical Industries
Methanol is a key component in the production of complex chemical structures and clean-burning fuels. Its role in reducing CO2 emissions, hydrogen storage, and applications in energy technologies like direct methanol fuel cells highlights its importance in sustainable practices and innovative industrial applications (Dalena et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for “(3-Amino-4-methylphenyl)methanol” were not found in the search results, it’s worth noting that similar compounds, such as pyrazole derivatives, have been studied for their pharmacological activities . This suggests that “(3-Amino-4-methylphenyl)methanol” and similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
(3-amino-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQKYGYTOHXGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-methylphenyl)methanol | |
CAS RN |
81863-45-8 | |
Record name | 3-Amino-4-methylbenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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